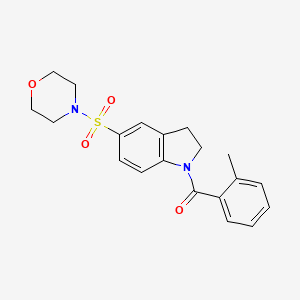
3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide
Descripción general
Descripción
3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide, also known as ET-2-OCH3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of amides and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of pain and inflammation. 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide selectively inhibits the activity of COX-2, which is induced during inflammation, while sparing the activity of COX-1, which is responsible for the synthesis of prostaglandins that maintain normal physiological functions. This selective inhibition of COX-2 activity leads to a reduction in prostaglandin synthesis, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. The compound has been shown to reduce pain and inflammation by inhibiting the synthesis of prostaglandins. 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide has also been found to exhibit a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide has several advantages for lab experiments. It exhibits potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation. The compound has also been found to exhibit a favorable safety profile, which makes it suitable for use in animal studies. However, 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability to natural systems. Additionally, the compound has not been extensively studied in humans, which may limit its clinical translation.
Direcciones Futuras
There are several future directions for the study of 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide. One direction is to further elucidate the mechanism of action of the compound. While it is known that 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide inhibits COX-2 activity, the exact molecular mechanisms underlying this inhibition are not fully understood. Another direction is to study the potential of 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide as a therapeutic agent for the treatment of pain and inflammation in humans. While the compound has shown promise in animal models, its safety and efficacy in humans remain to be established. Finally, there is a need to study the potential of 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide for the treatment of other diseases that involve inflammation, such as arthritis and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been found to exhibit potent activity against various pain models, including thermal, mechanical, and chemical stimuli. The compound has also been shown to reduce inflammation in animal models of acute and chronic inflammation. 3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide has been found to act through the inhibition of prostaglandin synthesis, which is a key mediator of pain and inflammation.
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-8-10-15(11-9-14)12-13-18(20)19-16-6-4-5-7-17(16)21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJIEIKLYXUJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4437410.png)

![8-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4437428.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide](/img/structure/B4437432.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-(propylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4437451.png)
![N-(2-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4437460.png)
![1-benzyl-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4437463.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4437466.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4437484.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B4437486.png)
![4-(allylthio)-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4437494.png)
![2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4437503.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4437507.png)